molecular formula C16H13N5OS2 B2947993 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448062-95-0

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Numéro de catalogue: B2947993
Numéro CAS: 1448062-95-0
Poids moléculaire: 355.43
Clé InChI: GXCCUFQYLCKZRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to an ethyl chain terminating in a pyrazole ring substituted with a thiophene moiety. Its molecular formula is C₁₉H₁₇N₅OS₂, with a molecular weight of 395.5 g/mol . The compound’s synthesis involves coupling reactions of intermediates derived from substituted pyrazoles and benzo[c][1,2,5]thiadiazole-carboxylic acid derivatives, as inferred from analogous synthetic pathways in the literature .

Propriétés

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c22-16(11-3-4-12-14(10-11)20-24-19-12)17-6-8-21-7-5-13(18-21)15-2-1-9-23-15/h1-5,7,9-10H,6,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCCUFQYLCKZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Types of Reactions it Undergoes

  • Oxidation: : Undergoes oxidation reactions due to the presence of thiophene and pyrazole rings.

  • Reduction: : Can be reduced at the carboxamide group to form amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiophene and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) for carboxamide group reduction.

  • Substitution: Various halides and nucleophiles, under both acidic and basic conditions.

Major Products Formed: : The products formed vary based on the reaction type, but common ones include thiophene derivatives, reduced amines, and substituted pyrazoles.

Chemistry

  • Used as a building block in the synthesis of more complex molecules for organic electronics.

  • Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology

  • Investigated for its potential as an anti-inflammatory agent due to its unique molecular structure.

  • Acts as a probe in studying enzyme-ligand interactions.

Medicine

Industry

  • Employed in the development of materials for organic solar cells and light-emitting diodes (LEDs) due to its electron-rich thiophene and pyrazole groups.

Mécanisme D'action

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide.

  • N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide.

Uniqueness: : What sets N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart is its combination of thiophene and pyrazole with the benzo[c][1,2,5]thiadiazole framework. This unique structural arrangement enhances its electron-donating abilities, making it more effective in applications involving electronic materials and catalytic processes.

There you go, a deep dive into the world of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide!

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of thiophene- and pyrazole-containing heterocycles with carboxamide linkages. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Applications References
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Target) C₁₉H₁₇N₅OS₂ 395.5 Benzo[c][1,2,5]thiadiazole, pyrazole, thiophene, ethyl linker Not explicitly reported; inferred bioactivity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (Compound 85) C₂₀H₁₅N₅O₂S₂ 421.5 Benzo[d]thiazole, pyrazole, sulfonamide Anthrax lethal factor inhibition (SAR study)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide (Compound 4) C₁₆H₁₃N₅OS₂ 363.4 Benzo[d]thiazole, pyrazole, thiophene, carboxamide 23% inhibition at 50 µM (immunoproteasome assay)
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide C₁₆H₁₁N₅OS₂ 353.4 Benzo[c][1,2,5]thiadiazole, pyrazine, thiophene No activity reported
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1208818-48-7) C₂₀H₁₅FN₄O₃S₃ 474.5 Benzo[c][1,2,5]thiadiazole, sulfonyl, thiophene Unknown (structural analog)

Key Observations

Structural Diversity :

  • The target compound distinguishes itself through its ethyl-pyrazole linker and unsubstituted benzo[c][1,2,5]thiadiazole core , contrasting with sulfonamide-linked analogs (e.g., Compound 85) or pyrazine-containing derivatives (e.g., CAS 1208818-48-7) .
  • Electron-withdrawing groups (e.g., benzo[c][1,2,5]thiadiazole) enhance charge-transfer properties compared to benzo[d]thiazole derivatives (Compound 4) .

Sulfonamide derivatives (e.g., Compound 85) show stronger inhibitory effects in anthrax lethal factor studies, likely due to enhanced binding via sulfonyl groups .

Synthetic Complexity :

  • The target compound’s synthesis likely follows pathways similar to N-substituted thiazole carboxamides (), requiring coupling reagents like EDCI or HOBt for amide bond formation .
  • Pyrazine analogs () involve additional steps for heterocyclic ring formation, increasing synthetic complexity .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Substitution at the pyrazole 3-position (e.g., thiophen-2-yl) improves π-π stacking in biological targets, as seen in Compound 4 .
  • Limitations :

    • The target compound lacks explicit pharmacological data, necessitating further assays (e.g., enzyme inhibition, cytotoxicity) to validate its utility .
    • Solubility challenges may arise due to its hydrophobic aromatic systems, requiring formulation optimization .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how is the product validated?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Formation of the pyrazole-thiophene core through cyclization of hydrazine derivatives with thiophene-containing ketones under reflux in ethanol or THF .
  • Step 2: Ethylamine linkage to the benzo[c][1,2,5]thiadiazole moiety using coupling agents like EDCI/HOBt in DMF at 0–25°C .
  • Validation: Post-synthesis, purity is confirmed via HPLC (>95%), while structural integrity is validated using ¹H/¹³C NMR (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole NH at δ 10.2 ppm) and IR spectroscopy (C=O stretch at ~1670 cm⁻¹). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalyst Screening: Transition-metal catalysts (e.g., CuI for click chemistry) or organocatalysts (e.g., DBU) can accelerate coupling reactions .
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during amide bond formation, while reflux (80–100°C) promotes cyclization .
  • Yield Tracking: Use TLC (silica gel, CHCl₃:MeOH 9:1) and LC-MS for real-time monitoring. Typical yields range from 60–85% after recrystallization .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the benzo[c][1,2,5]thiadiazole carbons (δ 150–160 ppm) and pyrazole NH protons (δ 10.2–10.8 ppm) .
  • IR Spectroscopy: Confirms carbonyl (1670 cm⁻¹) and thiadiazole ring vibrations (1550–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) should match theoretical mass (e.g., m/z 385.08 for C₁₆H₁₃N₅O₂S₂) within 5 ppm error .
  • X-ray Crystallography: Resolves bond angles and packing motifs; C=O bond lengths typically ~1.22 Å .

Advanced: How can researchers design derivatives of this compound to enhance biological activity?

Methodological Answer:

  • Substituent Modification: Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the thiophene or benzo[c]thiadiazole moieties to improve target binding .
  • Bioisosteric Replacement: Replace the pyrazole with triazole or thiazole rings to modulate pharmacokinetics .
  • Docking Studies: Use software (e.g., AutoDock Vina) to predict interactions with enzymes like COX-1/2. For example, thiophene sulfur may form π-S interactions with catalytic residues .
  • In Vitro Screening: Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values <10 µM indicate promising activity .

Advanced: How should researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) .
  • Variable-Temperature NMR: Resolve dynamic effects (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .
  • Crystallographic Analysis: Resolve ambiguous NOE signals by growing single crystals (e.g., in EtOH/water) and performing XRD .
  • Isotopic Labeling: Use ¹⁵N-labeled precursors to confirm NH proton assignments in complex heterocycles .

Basic: What in vitro assays are recommended for preliminary pharmacological evaluation of this compound?

Methodological Answer:

  • Anticancer Activity: Use MTT assays on adherent cell lines (e.g., HeLa, A549) with 48–72 hr incubations. Calculate IC₅₀ via nonlinear regression .
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or COX-1/2 using fluorogenic substrates (e.g., ATPase-Glo™). IC₅₀ <1 µM suggests high potency .
  • Membrane Permeability: Perform Caco-2 monolayer assays; Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability potential .

Advanced: How can computational methods guide the study of this compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GROMACS) to identify stable binding poses over 100 ns trajectories .
  • QSAR Modeling: Corrogate substituent electronegativity with IC₅₀ values using Partial Least Squares (PLS) regression. R² >0.7 indicates predictive validity .
  • ADMET Prediction: Use SwissADME to estimate logP (~2.5), BBB permeability (CNS < -2), and CYP450 inhibition risks .

Advanced: What strategies resolve low solubility issues during biological testing?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 (1:4 v/v) for stock solutions; dilute to <1% DMSO in assay buffers .
  • Salt Formation: Synthesize hydrochloride salts via HCl gas treatment in diethyl ether to enhance aqueous solubility .
  • Nanoformulation: Prepare liposomal suspensions (e.g., with DSPC/cholesterol) using sonication, achieving particle sizes <200 nm .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.